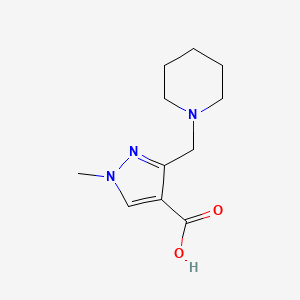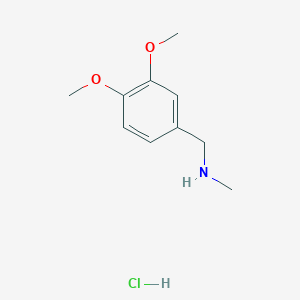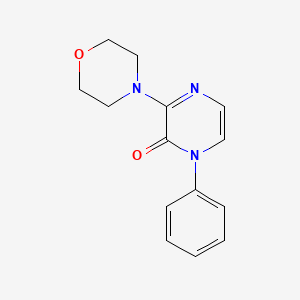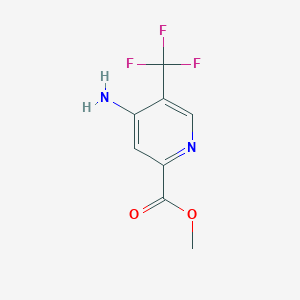
4-Amino-5-(trifluorometil)piridina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2 It is a derivative of pyridine, characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylate ester group
Aplicaciones Científicas De Investigación
Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients .
Mode of Action
It’s known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .
Biochemical Pathways
It’s known that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Pharmacokinetics
The compound’s molecular weight is 22015 , which may influence its bioavailability.
Result of Action
It’s known that the compound is used in the synthesis of various active pharmaceutical ingredients .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate. For instance, the compound should be stored at 0-8°C . Furthermore, the compound’s reactivity and biological activity can be influenced by the unique physicochemical properties of the fluorine atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Comparación Con Compuestos Similares
4-Amino-2-(trifluoromethyl)pyridine: Shares a similar pyridine core with an amino and trifluoromethyl group.
Methyl 4-amino-5-(trifluoromethyl)picolinate: Another derivative with comparable functional groups.
Uniqueness: Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances stability and bioavailability, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMQIUQOAIEPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2411590.png)
![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![N'-[(2,4-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2411597.png)
![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)

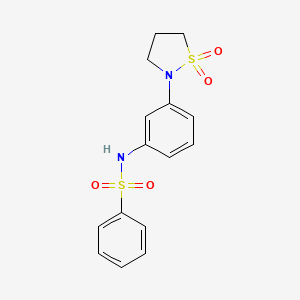
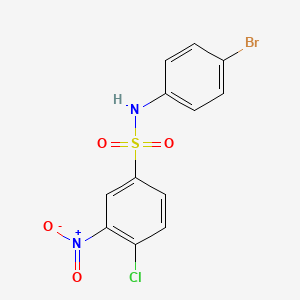
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2411609.png)
